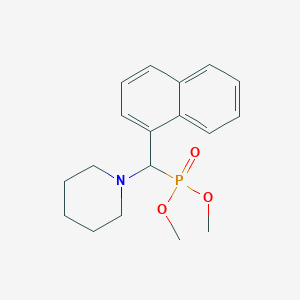
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester is a chemical compound with the molecular formula C18H24NO3P It is known for its unique structure, which includes a naphthalene ring, a piperidine ring, and a phosphonic acid ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester typically involves the reaction of 1-naphthalenyl-1-piperidinylmethanol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and distillation columns, is crucial to ensure efficient synthesis and purification. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.
化学反应分析
Types of Reactions
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学研究应用
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, diethyl ester
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dipropyl ester
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester stands out due to its specific ester group, which influences its reactivity and interactions. The dimethyl ester group provides unique properties compared to other similar compounds with different ester groups, making it valuable in specific applications.
属性
CAS 编号 |
650634-06-3 |
|---|---|
分子式 |
C18H24NO3P |
分子量 |
333.4 g/mol |
IUPAC 名称 |
1-[dimethoxyphosphoryl(naphthalen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C18H24NO3P/c1-21-23(20,22-2)18(19-13-6-3-7-14-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,18H,3,6-7,13-14H2,1-2H3 |
InChI 键 |
KRTJPTQAAOLFDM-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(C1=CC=CC2=CC=CC=C21)N3CCCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
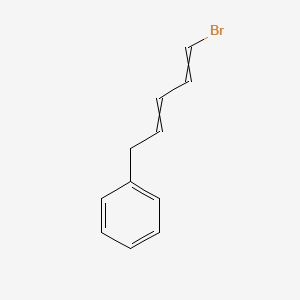
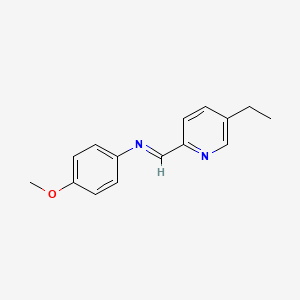
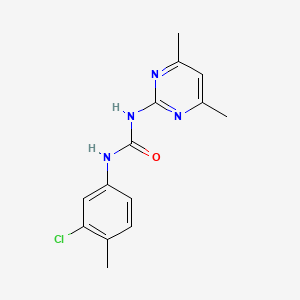
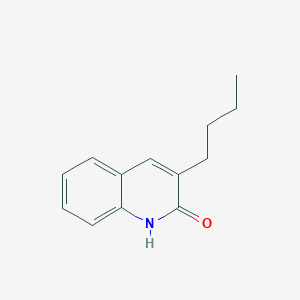
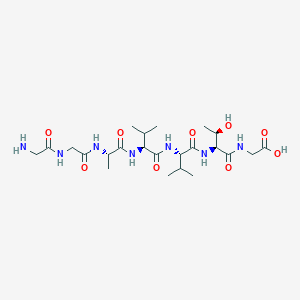
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
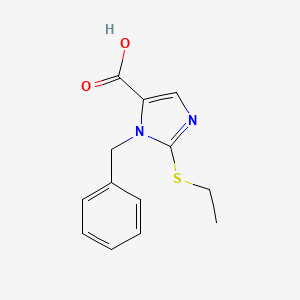
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
